Specific Scientific Field: Pharmaceutical Sciences and Drug Development
Application Summary: Licofelone, a drug candidate for clinical use, has been studied for its interactions with a membrane model system made of 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This study aimed to highlight the relevance of considering membrane lipids in the preclinical phase of drug development .
Methods of Application: The interactions of Licofelone with DPPC were evaluated by combining Langmuir isotherms, Brewster angle microscopy (BAM), polarization-modulation infrared reflection-absorption spectroscopy (PM-IRRAS), and grazing-incidence X-ray diffraction (GIXD) measurements .
Results or Outcomes: Licofelone caused the expansion of the DPPC isotherm without changing the lipid phase transition profile. It induced the reduction of DPPC packing density, while increasing the local order of the DPPC acyl chains. These alterations in the structural organization of phosphatidylcholine monolayers may be related to its pharmacological actions .
Specific Scientific Field: Medical Sciences and Gastroenterology
Application Summary: Licofelone has been evaluated for its anti-inflammatory effects on acetic acid-induced colitis in rats. It is a dual Cyclooxygenase 1,2 (COX1,2)/5-lipoxygenase (5-LOX) inhibitor with analgesic and anti-inflammatory effects .
Methods of Application: Licofelone was administered at doses of 2.5, 5, and 10 mg/kg to male Wistar rats. The study also involved the use of L-NG-nitro arginine methyl ester (L-NAME) and aminoguanidine (AG) 30 min before using Licofelone. Macroscopic, microscopic, and biochemical analysis of myeloperoxidase (MPO), nuclear factor-kappa B (NF-κB), tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), superoxide dismutase (SOD), reactive oxygen species (ROS), and Toll-like receptor 4 (TLR-4) were assessed in colon tissue .
Results or Outcomes: Licofelone at a dose of 10 mg/kg attenuated colitis, increased SOD activity, and significantly reduced colonic levels of the aforementioned inflammatory factors. It improved macroscopic and microscopic symptoms in the acetic acid-induced colitis model .
Specific Scientific Field: Neurology and Neurodegenerative Disorders
Application Summary: Licofelone has been studied for its potential use in treating neurological disorders such as Alzheimer’s disease. It has shown neuroprotective properties in the central nervous system, which is implicated in its regulatory effect on the COX/5-LOX pathway, inflammatory cytokines, and immune responses .
Methods of Application: In one study, Streptozotocin (STZ) was administered intracerebroventricular (ICV)-bilaterally 3 mg/kg in rats. The STZ-injected rats were treated with different doses of licofelone for 21 days .
Results or Outcomes: Licofelone has shown potential in combating Alzheimer’s disease through its anti-inflammatory effects and its ability to regulate the COX/5-LOX pathway, inflammatory cytokines, and immune responses .
Specific Scientific Field: Oncology
Application Summary: Licofelone has been evaluated for its potential in cancer prevention and treatment. It has shown promising results in preclinical studies for colon and prostate cancer .
Methods of Application: In one study, male and female PIRC rats were fed diets containing licofelone for a certain period, and intestines were evaluated for tumor multiplicity as an efficacy endpoint . In another study, prostate cancer cells were treated with licofelone to determine cell viability and induction of apoptosis .
Results or Outcomes: Licofelone has shown potential in delaying tumor development and reducing tumor multiplicity in colon cancer . It also inhibited prostate cancer cell growth by enhancing apoptosis .
Specific Scientific Field: Pharmacology and Pain Management
Application Summary: Licofelone, a competitive inhibitor of 5-lipoxygenase, cyclooxygenase (COX)-1 and COX-2, is currently in clinical development for the treatment of osteoarthritis (OA). It has the potential to combine good analgesic and anti-inflammatory effects with excellent gastrointestinal tolerability .
Methods of Application: Licofelone is administered orally for the treatment of osteoarthritis .
Results or Outcomes: Licofelone has shown effectiveness in ameliorating the symptoms of OA, offering improved gastrointestinal tolerability and fewer incidences of worsened peripheral edema .
Licofelone is a first-in-class dual COX/LOX inhibitor, developed by Merckle GmbH in collaboration with Alfa Wassermann and Lacer [, ]. This means it can inhibit two key enzymes involved in inflammation: cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) [, ]. Inhibition of COX is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs) like ibuprofen, but they can also cause gastrointestinal side effects []. Licofelone's additional inhibition of 5-LOX might mitigate these side effects [].
While the exact 3D structure of Licofelone is not readily available, its chemical formula is C22H23NO5, indicating a relatively complex molecule with a central nitrogen atom and functional groups containing oxygen []. Understanding the specific arrangement of these atoms could provide insights into its interaction with target enzymes but requires further research.
Specific details regarding the synthesis of Licofelone are not publicly available due to potential commercial confidentiality []. However, its mechanism of action suggests interactions with COX and 5-LOX enzymes.
Data on the specific physical and chemical properties of Licofelone, such as melting point, boiling point, and solubility, is currently limited due to its investigational status [].
As mentioned earlier, Licofelone's primary mechanism of action involves the inhibition of COX and 5-LOX enzymes, leading to reduced inflammation in OA joints [, ]. This combined inhibition might offer advantages over traditional NSAIDs by potentially reducing gastrointestinal side effects associated with COX inhibition alone [].
Irritant